molecular formula C14H23Cl2N3O B12100480 Lys-isoindoline dihydrochloride salt

Lys-isoindoline dihydrochloride salt

Cat. No.: B12100480
M. Wt: 320.3 g/mol
InChI Key: LCVYYJOWQBAHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lys-isoindoline dihydrochloride salt is a chemical compound characterized by the presence of an isoindoline nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-isoindoline dihydrochloride salt typically involves a domino reaction. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction proceeds under hydrogenolysis conditions at room temperature, leading to the formation of the desired isoindoline derivative.

Industrial Production Methods

Industrial production of this compound often employs transition-metal-catalyzed reactions and organocatalytic methods. These methods offer robust techniques for the efficient construction of complex heterocyclic structures .

Chemical Reactions Analysis

Types of Reactions

Lys-isoindoline dihydrochloride salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of fully reduced isoindoline derivatives.

    Substitution: Substitution reactions, particularly involving nucleophiles, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines and alcohols are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoindoline and isoindolinone derivatives, which have significant biological and chemical applications .

Scientific Research Applications

Lys-isoindoline dihydrochloride salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lys-isoindoline dihydrochloride salt is unique due to its specific structural features and the presence of the isoindoline nucleus. This uniqueness contributes to its diverse reactivity and wide range of applications in different scientific fields.

Properties

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

2,6-diamino-1-(1,3-dihydroisoindol-2-yl)hexan-1-one;dihydrochloride

InChI

InChI=1S/C14H21N3O.2ClH/c15-8-4-3-7-13(16)14(18)17-9-11-5-1-2-6-12(11)10-17;;/h1-2,5-6,13H,3-4,7-10,15-16H2;2*1H

InChI Key

LCVYYJOWQBAHGX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C(CCCCN)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.